3alpha-Acetoxydiversifolol
Description
3alpha-Acetoxydiversifolol is a sesquiterpenoid lactone isolated from the aerial parts of Tithonia diversifolia, a plant traditionally used in ethnomedicine. Structurally, it is characterized by a 15-carbon skeleton with an acetoxy group (-OAc) at the 3α position and a lactone ring, contributing to its molecular weight of 324.40 g/mol (SMILES: CC(=O)OC1CCC2(CCC(CC2C1(C)O)C=CC(=O)OC)C) .
Properties
Molecular Formula |
C18H28O5 |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
methyl (E)-3-[(2R,4aS,7R,8S,8aR)-7-acetyloxy-8-hydroxy-4a,8-dimethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]prop-2-enoate |
InChI |
InChI=1S/C18H28O5/c1-12(19)23-15-8-10-17(2)9-7-13(5-6-16(20)22-4)11-14(17)18(15,3)21/h5-6,13-15,21H,7-11H2,1-4H3/b6-5+/t13-,14-,15-,17+,18+/m1/s1 |
InChI Key |
BWEZAELZEOOOJT-POCSJANHSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1CC[C@@]2(CC[C@H](C[C@H]2[C@]1(C)O)/C=C/C(=O)OC)C |
Canonical SMILES |
CC(=O)OC1CCC2(CCC(CC2C1(C)O)C=CC(=O)OC)C |
Synonyms |
3-acetoxydiversifolol 3alpha-acetoxydiversifolol |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Sesquiterpenoids
3alpha-Acetoxydiversifolol belongs to a broader class of sesquiterpene lactones (SLs) isolated from T. diversifolia. Below is a comparative analysis with structurally related compounds:
Key Findings:
Functional Group Influence: The 3α-acetoxy group in 3alpha-Acetoxydiversifolol distinguishes it from analogs like 3beta-acetoxy-8beta-isobutyryloxyreynosin, where the acetoxy group is in the β-configuration. This stereochemical difference may alter bioavailability and target binding .
Biological Activity :
- 3alpha-Acetoxydiversifolol’s antiproliferative activity against Col2 cells was highlighted during its isolation, though mechanistic details (e.g., apoptosis induction or cell cycle arrest) remain unelucidated in the available data .
- Tagitinin C and tirotundin are structurally related but lack direct comparative bioactivity data in the same assay systems, underscoring the need for parallel pharmacological studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
